
H-Pro-Pro-Asp-NH2 trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-Pro-Pro-Asp-NH2 trifluoroacetate (HPPAD-TFA) is a synthetic compound that has been used for a variety of scientific research applications. HPPAD-TFA is a peptide inhibitor that has been used in biochemical and physiological studies, and has been found to have a wide range of potential applications. HPPAD-TFA is a small molecule that has been found to be stable in aqueous solutions and has a wide range of solubility in organic solvents.
Aplicaciones Científicas De Investigación
H-Pro-Pro-Asp-NH2 trifluoroacetate has been used for a variety of scientific research applications. The most common applications include biochemical and physiological studies, as well as in vitro and in vivo studies. H-Pro-Pro-Asp-NH2 trifluoroacetate has been found to be an effective inhibitor of protein kinases and has been used in studies of signal transduction pathways. H-Pro-Pro-Asp-NH2 trifluoroacetate has also been used to study the effects of hormones on cell growth and development. Additionally, H-Pro-Pro-Asp-NH2 trifluoroacetate has been used in studies of protein-protein interactions and in studies of enzyme kinetics.
Mecanismo De Acción
H-Pro-Pro-Asp-NH2 trifluoroacetate is a peptide inhibitor that binds to the active site of a protein kinase, blocking its activity. H-Pro-Pro-Asp-NH2 trifluoroacetate binds to the protein kinase in a non-covalent manner and prevents the kinase from phosphorylating its substrate. H-Pro-Pro-Asp-NH2 trifluoroacetate also binds to other proteins, including those involved in signal transduction pathways, and can act as an antagonist or agonist depending on the context.
Biochemical and Physiological Effects
H-Pro-Pro-Asp-NH2 trifluoroacetate has been found to have a wide range of biochemical and physiological effects. H-Pro-Pro-Asp-NH2 trifluoroacetate has been found to inhibit the activity of protein kinases, which can lead to changes in cell signaling pathways. H-Pro-Pro-Asp-NH2 trifluoroacetate has also been found to inhibit the activity of enzymes involved in signal transduction pathways and can affect cell growth and development. H-Pro-Pro-Asp-NH2 trifluoroacetate has also been found to affect the activity of enzymes involved in protein-protein interactions and can affect the structure and function of proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
H-Pro-Pro-Asp-NH2 trifluoroacetate has several advantages for use in laboratory experiments. H-Pro-Pro-Asp-NH2 trifluoroacetate is a small molecule that is stable in aqueous solutions and has a wide range of solubility in organic solvents. H-Pro-Pro-Asp-NH2 trifluoroacetate is also non-toxic and has a low molecular weight, making it easy to handle and store. Additionally, H-Pro-Pro-Asp-NH2 trifluoroacetate has been found to be an effective inhibitor of protein kinases and can be used to study signal transduction pathways.
However, H-Pro-Pro-Asp-NH2 trifluoroacetate also has some limitations. H-Pro-Pro-Asp-NH2 trifluoroacetate is not a highly specific inhibitor and can bind to other proteins, leading to off-target effects. Additionally, H-Pro-Pro-Asp-NH2 trifluoroacetate is not a reversible inhibitor and can cause permanent inhibition of the target protein.
Direcciones Futuras
Given the wide range of potential applications of H-Pro-Pro-Asp-NH2 trifluoroacetate, there are many possible future directions for research. One potential direction is to further explore the effects of H-Pro-Pro-Asp-NH2 trifluoroacetate on signal transduction pathways and investigate its potential role in drug development. Additionally, H-Pro-Pro-Asp-NH2 trifluoroacetate could be used to study the effects of hormones on cell growth and development. Further research could also be conducted to explore the effects of H-Pro-Pro-Asp-NH2 trifluoroacetate on protein-protein interactions and enzyme kinetics. Finally, H-Pro-Pro-Asp-NH2 trifluoroacetate could be used to study the effects of inhibitors on other proteins, such as those involved in cancer biology.
Métodos De Síntesis
H-Pro-Pro-Asp-NH2 trifluoroacetate is synthesized by a two-step chemical process. The first step involves the reaction of N-benzyloxycarbonyl-L-proline with trifluoroacetic anhydride in the presence of a base catalyst. This reaction results in the formation of a trifluoroacetylated N-benzyloxycarbonyl-L-proline. The second step involves the reaction of the trifluoroacetylated N-benzyloxycarbonyl-L-proline with N-hydroxy-L-proline in the presence of a base catalyst. This reaction results in the formation of H-Pro-Pro-Asp-NH2 trifluoroacetate.
Propiedades
IUPAC Name |
(3S)-4-amino-4-oxo-3-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]butanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O5.C2HF3O2/c15-12(21)9(7-11(19)20)17-13(22)10-4-2-6-18(10)14(23)8-3-1-5-16-8;3-2(4,5)1(6)7/h8-10,16H,1-7H2,(H2,15,21)(H,17,22)(H,19,20);(H,6,7)/t8-,9-,10-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQNCFXYWGHEMS-PUBMXKGKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCCC2C(=O)NC(CC(=O)O)C(=O)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)O)C(=O)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23F3N4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Pro-Pro-Asp-NH2 trifluoroacetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







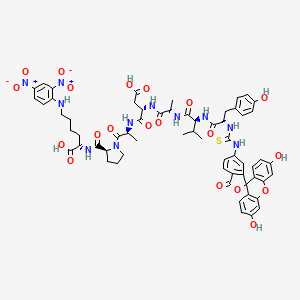
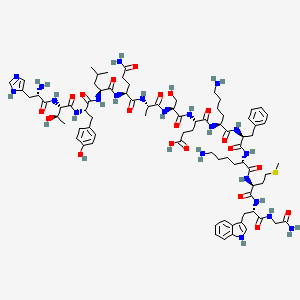
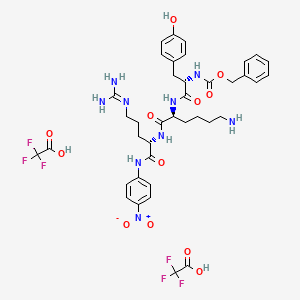

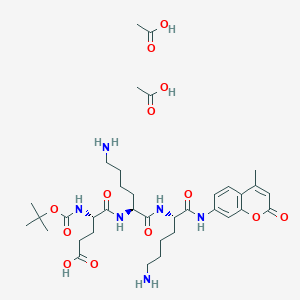
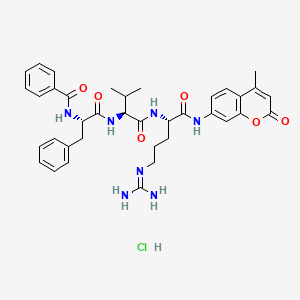
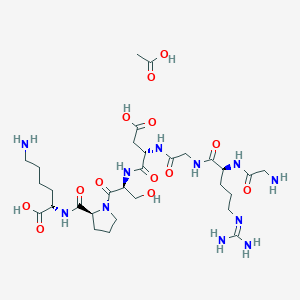
![([ring-D5]Phe8)-Angiotensin II Acetate (H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe(d5)-OH)](/img/structure/B6303629.png)